2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone
Overview
Description
2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is a complex organic compound that features a benzimidazole core linked to a benzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone typically involves the condensation of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry
Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with cellular targets such as enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzimidazole
- Benzoyl chloride
- Phenyl ethanone
Uniqueness
2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(2-benzoylbenzimidazol-1-yl)-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)23-22(24)21(26)17-11-5-2-6-12-17/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUAZFQIZDHPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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